molecular formula C18H18N4O B2602661 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide CAS No. 2380188-36-1

3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide

Cat. No. B2602661
CAS RN: 2380188-36-1
M. Wt: 306.369
InChI Key: HBONAMVQTACMRS-UHFFFAOYSA-N
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Description

3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, also known as BMA-1, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BMA-1 is a small molecule that belongs to the class of azetidine carboxamide compounds. It has a molecular weight of 352.43 g/mol and a chemical formula of C20H20N4O.

Mechanism Of Action

The exact mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been found to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide in lab experiments is its high purity level, which makes it easier to work with and ensures accurate results. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide that can be used in cancer treatment. Another area of interest is the investigation of the potential use of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide involves several steps, including the reaction of 3-methylphenylamine with benzimidazole-1-carboxylic acid, followed by cyclization with ethyl chloroformate and azetidine-1-carboxylic acid. The final product is obtained through purification by column chromatography. The synthesis of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been optimized to produce high yields and purity levels, making it an attractive compound for scientific research.

Scientific Research Applications

3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has anticancer properties, and it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer.

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-5-4-6-14(9-13)20-18(23)21-10-15(11-21)22-12-19-16-7-2-3-8-17(16)22/h2-9,12,15H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBONAMVQTACMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide

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